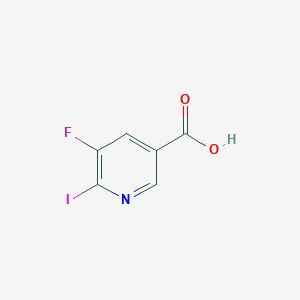
5-Fluoro-6-iodonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 5-fluoronicotinic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more efficient and environmentally friendly synthetic routes. This includes the use of less hazardous reagents and solvents, as well as the optimization of reaction conditions to minimize waste and energy consumption .
化学反应分析
Types of Reactions
5-Fluoro-6-iodonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Fluoro-6-iodonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Fluoro-6-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
5-Fluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
Nicotinic acid: The parent compound, without any halogen substitutions
Uniqueness
5-Fluoro-6-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug development .
属性
分子式 |
C6H3FINO2 |
|---|---|
分子量 |
267.00 g/mol |
IUPAC 名称 |
5-fluoro-6-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |
InChI 键 |
QRAAOFYCPMCLIB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1F)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















